
ci-IP3/PM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ci-IP3/PM involves protecting the 2- and 3-hydroxyl groups of myo-inositol with an isopropylidene group. This protection is crucial to prevent premature activation of IP3 receptors during the synthesis process. The compound is then esterified with bis[(1-oxopropoxy)methyl]phosphate to form the final product . Industrial production methods typically involve large-scale synthesis using similar protection and esterification techniques, ensuring high purity and yield.
Chemical Reactions Analysis
ci-IP3/PM undergoes photolysis when exposed to UV light at a wavelength of 330 nm. This reaction releases inositol triphosphate (IP3), which then promotes the release of calcium ions (Ca2+) from internal stores within cells . The major product of this reaction is IP3, which plays a critical role in various cellular signaling pathways. Common reagents used in these reactions include UV light sources and solvents like dimethyl sulfoxide (DMSO) for solubilization .
Scientific Research Applications
ci-IP3/PM is widely used in scientific research due to its ability to release IP3 in a controlled manner. In chemistry, it is used to study the dynamics of calcium signaling pathways. In biology, it helps in understanding the role of IP3 in cellular processes such as muscle contraction, cell division, and apoptosis . In medicine, this compound is used to investigate the mechanisms of diseases related to calcium signaling dysregulation, such as neurodegenerative diseases and cardiovascular disorders . Additionally, it has industrial applications in the development of new drugs targeting IP3 receptors .
Mechanism of Action
The mechanism of action of ci-IP3/PM involves its photolysis under UV light, which releases IP3. IP3 then binds to its receptors (IP3 receptors) located on the endoplasmic reticulum, triggering the release of Ca2+ from internal stores . This increase in intracellular Ca2+ concentration initiates various downstream signaling pathways that regulate numerous cellular functions . The molecular targets of this compound include IP3 receptors and the calcium channels they regulate .
Comparison with Similar Compounds
ci-IP3/PM is unique due to its cell-permeable nature and its ability to release IP3 upon UV photolysis. Similar compounds include other caged inositol triphosphates like cm-IP3/PM, which uses a methoxymethylene group for protection instead of an isopropylidene group . Another similar compound is 2-APB, an IP3 receptor antagonist that modulates calcium signaling pathways . This compound stands out due to its specific application in controlled IP3 release and its high efficiency in promoting Ca2+ release from internal stores .
Properties
IUPAC Name |
[[(3aR,4S,5S,6R,7R,7aS)-6,7-bis[bis(propanoyloxymethoxy)phosphoryloxy]-5-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]oxy-(propanoyloxymethoxy)phosphoryl]oxymethyl propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64NO31P3/c1-11-30(44)58-20-64-75(52,65-21-59-31(45)12-2)72-39-36(57-19-26-17-28(55-9)29(56-10)18-27(26)43(50)51)40(73-76(53,66-22-60-32(46)13-3)67-23-61-33(47)14-4)41(38-37(39)70-42(7,8)71-38)74-77(54,68-24-62-34(48)15-5)69-25-63-35(49)16-6/h17-18,36-41H,11-16,19-25H2,1-10H3/t36-,37+,38-,39-,40+,41+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIHZJMPHUCAI-RJQNPCEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCOP(=O)(OCOC(=O)CC)OC1C2C(C(C(C1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCOP(=O)(OCOC(=O)CC)O[C@@H]1[C@H]2[C@@H]([C@H]([C@@H]([C@H]1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64NO31P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1171.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
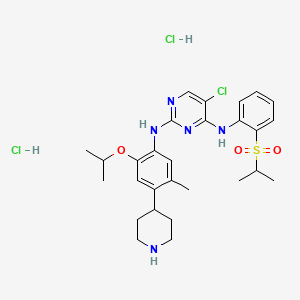
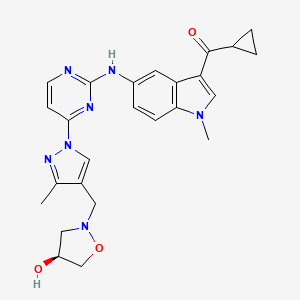
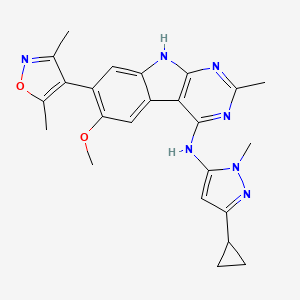
![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
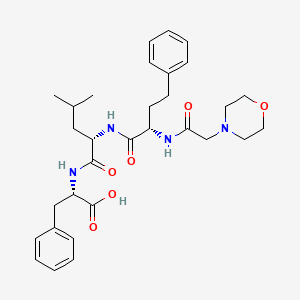
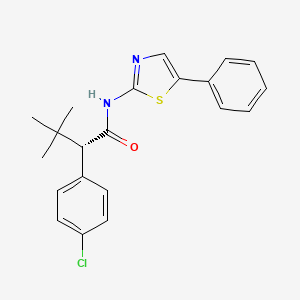
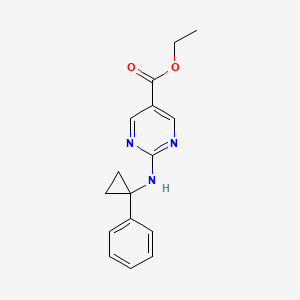

![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)
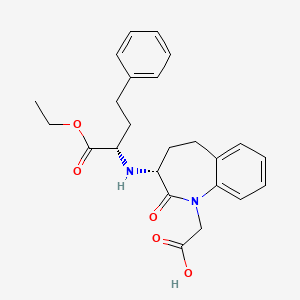

![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)
